

# Application Notes: In Vitro Assays for SCH-900875 (Ulixertinib)

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## Compound of Interest

Compound Name: SCH-900875

Cat. No.: B3064259

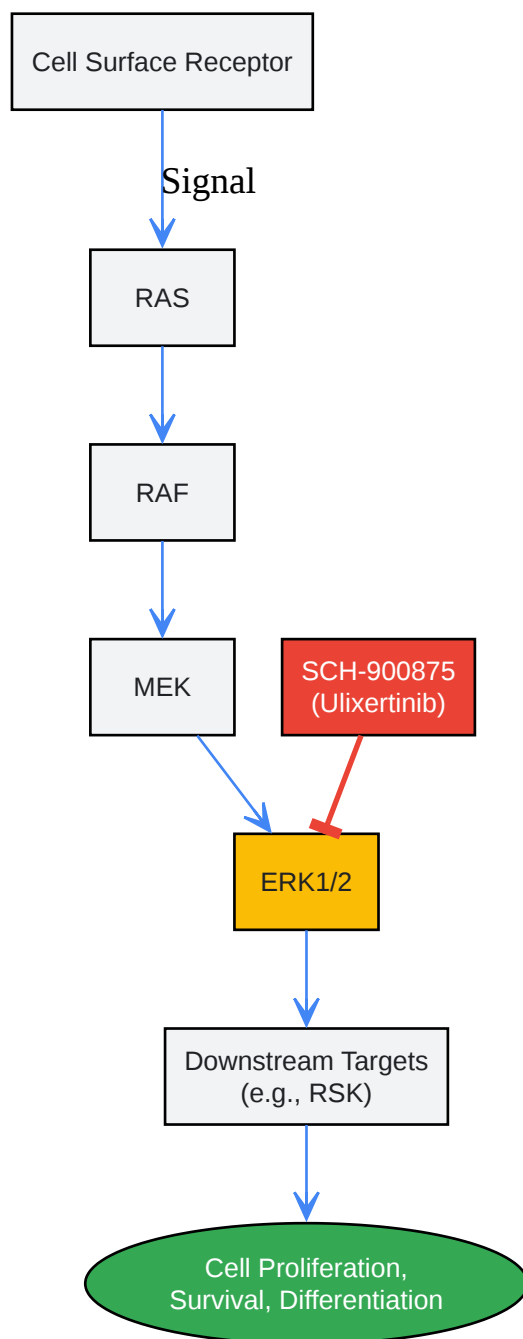
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These application notes provide detailed protocols for the in vitro assessment of **SCH-900875** (also known as ulixertinib or BVD-523), a potent and reversible inhibitor of ERK1/2 kinases. The provided methodologies are intended for researchers, scientists, and professionals in drug development.

## Mechanism of Action:

**SCH-900875** is an orally available, ATP-competitive inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2.<sup>[1][2][3]</sup> By inhibiting ERK1/2, **SCH-900875** effectively blocks the activation of the downstream signaling pathway.<sup>[1][4]</sup> The mitogen-activated protein kinase (MAPK)/ERK pathway is a critical signaling cascade that is frequently upregulated in various cancers and plays a central role in tumor cell proliferation, differentiation, and survival.<sup>[1][4][5]</sup> **SCH-900875**'s inhibition of this pathway leads to a reduction in ERK-dependent tumor cell proliferation and survival.<sup>[1][4]</sup>

## Signaling Pathway Diagram:



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Caption: MAPK/ERK Signaling Pathway and the inhibitory action of **SCH-900875**.

## Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of **SCH-900875** from various assays.

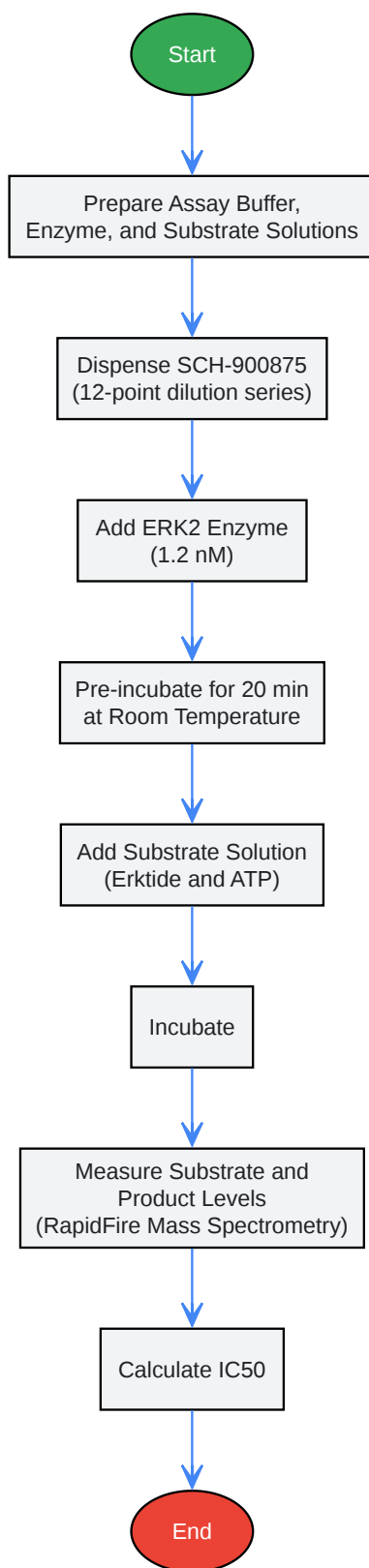
Assay Type	Target	Cell Line	Parameter	Value	Reference
Kinase Assay	ERK2	-	IC50	<0.3 nM	<a href="#">[3]</a> <a href="#">[6]</a>
Kinase Assay	ERK1	-	Ki	<0.3 nM	<a href="#">[7]</a>
Functional Assay	Phospho- RSK	A375	IC50	0.14 µM	<a href="#">[6]</a>
Antiproliferative Assay	Cell Proliferation	A375	IC50	180 nM	<a href="#">[6]</a>

## Experimental Protocols

### ERK2 Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a method to determine the in vitro inhibitory activity of **SCH-900875** against purified ERK2 enzyme.

Experimental Workflow:



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Caption: Workflow for the ERK2 Kinase Inhibition Assay.

#### Materials:

- Enzyme: Purified, MEK-activated ERK2 protein.[\[6\]](#)
- Substrate: Erktide peptide (IPTTPITTTYFFFK).[\[6\]](#)
- Cofactor: Adenosine triphosphate (ATP).[\[6\]](#)
- Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl<sub>2</sub>, 0.1 mM EGTA, 10 mM DTT, and 0.01% (v/v) CHAPS.[\[6\]](#)
- Test Compound: **SCH-900875** (ulixertinib).
- Plate: 384-well polypropylene plate.[\[6\]](#)
- Detection System: RapidFire Mass Spectrometry platform.[\[6\]](#)

#### Procedure:

- Compound Preparation: Prepare a 12-point dilution series of **SCH-900875**, typically from 100  $\mu$ M down to 0.1 nM, in DMSO. The final DMSO concentration in the assay should be 1%.[\[6\]](#)
- Enzyme Preparation: Prepare a solution of 1.2 nM ERK2 protein in the assay buffer.[\[6\]](#)
- Assay Plate Setup: Dispense 10  $\mu$ L of the prepared ERK2 enzyme solution into each well of a 384-well polypropylene plate containing the test compound and reference controls.[\[6\]](#)
- Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow the compound to bind to the enzyme.[\[6\]](#)
- Reaction Initiation: Add 10  $\mu$ L of the substrate solution, consisting of 16  $\mu$ M Erktide and 120  $\mu$ M ATP in assay buffer, to each well to start the kinase reaction.[\[6\]](#)
- Incubation: The reaction is allowed to proceed for a set amount of time (e.g.,  $\geq 10$  minutes).[\[7\]](#)
- Detection: Stop the reaction and measure the levels of both the unphosphorylated Erktide substrate and the phosphorylated Erktide product using a RapidFire Mass Spectrometry

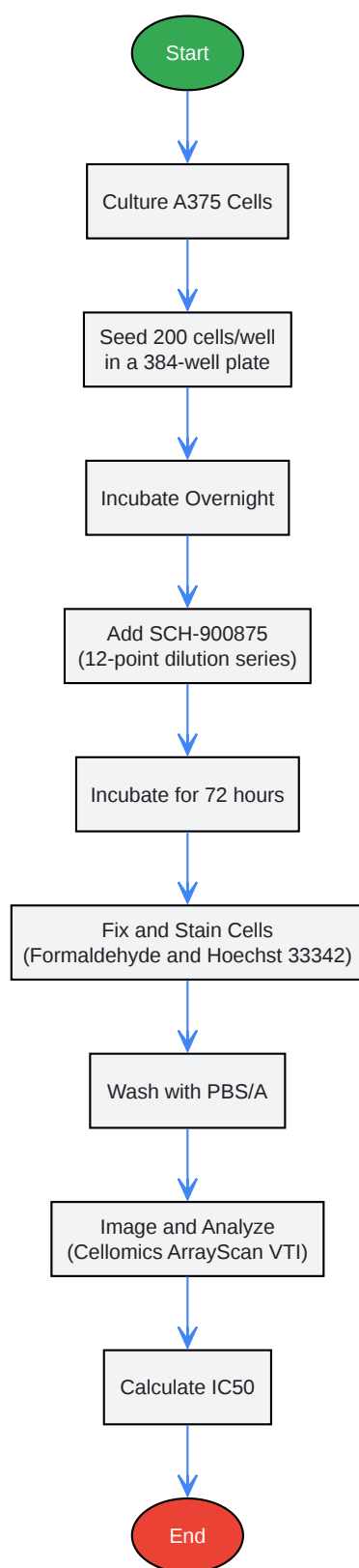
platform.[\[6\]](#)

- Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

## A375 Cell Proliferation Assay (Cell-Based Assay)

This protocol outlines a method to assess the antiproliferative effect of **SCH-900875** on the A375 human melanoma cell line, which harbors a BRAF V600E mutation.[\[6\]](#)

Experimental Workflow:



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Caption: Workflow for the A375 Cell Proliferation Assay.

#### Materials:

- Cell Line: A375 human melanoma cells.[\[6\]](#)
- Cell Culture Medium: DMEM supplemented with 10% (v/v) Fetal Calf Serum and 1% (v/v) L-Glutamine.[\[6\]](#)
- Test Compound: **SCH-900875** (ulixertinib).
- Plate: Black, 384-well Costar plates.[\[6\]](#)
- Fixing Solution: 12% formaldehyde in PBS/A.[\[6\]](#)
- Staining Solution: Hoechst 33342.[\[6\]](#)
- Imaging System: Cellomics ArrayScan VTI or a similar high-content imaging system.[\[6\]](#)

#### Procedure:

- Cell Culture: Maintain A375 cells in DMEM supplemented with 10% FCS and 1% L-Glutamine at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.[\[6\]](#)
- Cell Seeding: Harvest the cells and dispense 200 cells in 40 µL of cell media into each well of a black, 384-well plate.[\[6\]](#)
- Overnight Incubation: Incubate the plate overnight at 37°C, 90% relative humidity, and 5% CO<sub>2</sub>.[\[6\]](#)
- Compound Addition: Prepare a 12-point dilution series of **SCH-900875**, typically from 30 µM down to 0.03 nM. Add the compound to the inner 308 wells of the plate using an acoustic dispenser. The final DMSO concentration should be 0.3%.[\[6\]](#)
- Incubation: Incubate the cell plates for 72 hours at 37°C.[\[6\]](#)
- Cell Fixing and Staining: Add 20 µL of 12% formaldehyde in PBS/A (for a final concentration of 4%) and a 1:2000 dilution of Hoechst 33342 to each well. Incubate for 30 minutes at room temperature.[\[6\]](#)



- Washing: Wash the cells with PBS/A.[6]
- Imaging and Analysis: Acquire images of the cell nuclei using a Cellomics ArrayScan VTI imaging system. The number of cells per well is determined by counting the stained nuclei.
- Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to vehicle-treated controls and determine the IC50 value.

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## References

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